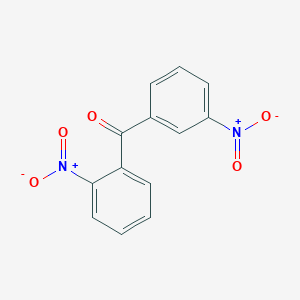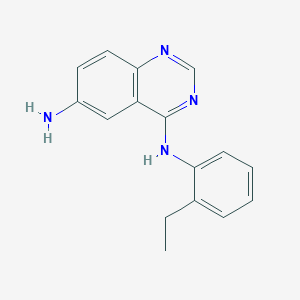![molecular formula C20H16O B11852009 1-([1,1'-Biphenyl]-2-yl)-2-phenylethanone](/img/structure/B11852009.png)
1-([1,1'-Biphenyl]-2-yl)-2-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-([1,1’-Biphenyl]-2-yl)-2-phenylethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a biphenyl group attached to a phenylethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-([1,1’-Biphenyl]-2-yl)-2-phenylethanone typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of biphenyl with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
Biphenyl+Phenylacetyl chlorideAlCl31-([1,1’-Biphenyl]-2-yl)-2-phenylethanone
Industrial Production Methods: On an industrial scale, the production of 1-([1,1’-Biphenyl]-2-yl)-2-phenylethanone may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-([1,1’-Biphenyl]-2-yl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of secondary alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nitration with HNO3 and H2SO4, sulfonation with SO3 or H2SO4, halogenation with Cl2 or Br2 in the presence of a catalyst.
Major Products:
Oxidation: Biphenyl-2-carboxylic acid.
Reduction: 1-([1,1’-Biphenyl]-2-yl)-2-phenylethanol.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1-([1,1’-Biphenyl]-2-yl)-2-phenylethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 1-([1,1’-Biphenyl]-2-yl)-2-phenylethanone involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structural modifications. For example, its biphenyl moiety can interact with hydrophobic pockets in proteins, influencing their activity. The ketone group can also form hydrogen bonds with amino acid residues, affecting the protein’s conformation and function.
Comparación Con Compuestos Similares
1-([1,1’-Biphenyl]-2-yl)-2-phenylethanone can be compared with other similar compounds such as:
Biphenyl: A simpler aromatic hydrocarbon with two connected phenyl rings.
Benzophenone: A ketone with two phenyl groups attached to a carbonyl group.
Fluorenone: A polycyclic aromatic ketone with a similar structural motif.
Uniqueness: 1-([1,1’-Biphenyl]-2-yl)-2-phenylethanone is unique due to its combination of a biphenyl group and a phenylethanone moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and materials.
Propiedades
Fórmula molecular |
C20H16O |
|---|---|
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
2-phenyl-1-(2-phenylphenyl)ethanone |
InChI |
InChI=1S/C20H16O/c21-20(15-16-9-3-1-4-10-16)19-14-8-7-13-18(19)17-11-5-2-6-12-17/h1-14H,15H2 |
Clave InChI |
SWYSFDGWEIMJIN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


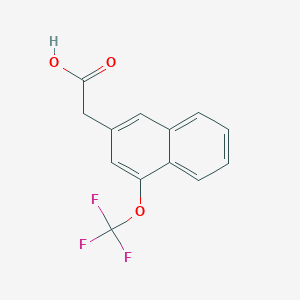
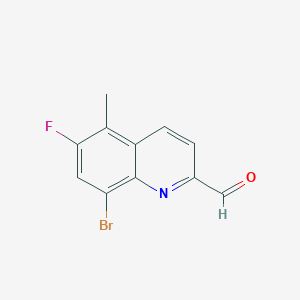
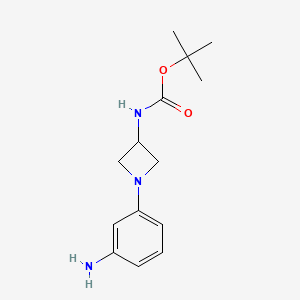
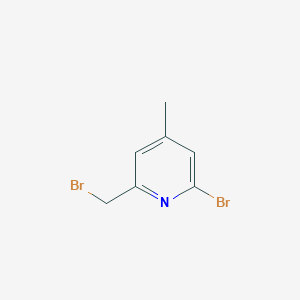
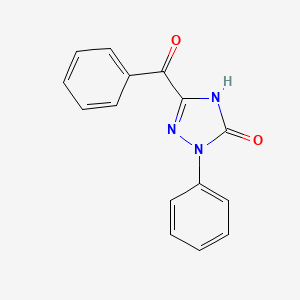
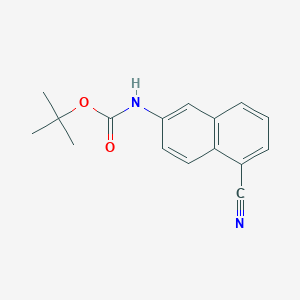

![N-((Tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinolin-8-amine](/img/structure/B11851973.png)



